molecular formula C12H9Cl2NO B2720482 (3,5-Dichloropyridin-4-YL)(phenyl)methanol CAS No. 402561-69-7

(3,5-Dichloropyridin-4-YL)(phenyl)methanol

Cat. No. B2720482
CAS RN: 402561-69-7
M. Wt: 254.11
InChI Key: KYCIZKAWIZEYNS-UHFFFAOYSA-N
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Description

“(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is a synthetic organic compound with the CAS Number: 402561-69-7 . It has a molecular weight of 254.11 and its IUPAC name is (3,5-dichloro-4-pyridinyl)(phenyl)methanol . The compound is typically a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for “(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is 1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is a solid at room temperature . It has a molecular weight of 254.11 .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline and pyrazolyl methanone derivatives using microwave irradiation methods, which offered higher yields and environmental friendliness compared to conventional methods. These compounds, including variations structurally related to (3,5-Dichloropyridin-4-yl)(phenyl)methanol, showed promising antiinflammatory and antibacterial activities. The molecular docking results suggest these compounds' potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).

Synthesis and Biological Examination of Benzofuran Systems

Kwiecień and Baumann (1997) prepared novel benzofuran derivatives by acetylation, involving chemical structures related to (3,5-Dichloropyridin-4-yl)(phenyl)methanol. These compounds were examined for their biological activity, highlighting the potential of such molecules in developing new therapeutic agents (Kwiecień & Baumann, 1997).

Molecular Structure and Antimicrobial Activity Analysis

Sivakumar et al. (2021) conducted a conjugated experimental and theoretical study on a molecule structurally similar to (3,5-Dichloropyridin-4-yl)(phenyl)methanol, focusing on its molecular structure, spectroscopic properties, and antimicrobial activity. The study demonstrated the potential of such compounds in the development of new antimicrobial agents (Sivakumar et al., 2021).

Solvent-Driven Rotamerization in Small Heterocyclic Analogues

Research by Lomas (2001) on solvent effects on rotamerization in thienyldi(tert-alkyl)methanols, which shares chemical relevance with (3,5-Dichloropyridin-4-yl)(phenyl)methanol, provides insights into how solvent interactions influence molecular behavior. This study can inform the design of reaction conditions in synthetic chemistry (Lomas, 2001).

Whole-Cell Biocatalytic Synthesis

A study by Chen et al. (2021) on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system illustrates the application of (3,5-Dichloropyridin-4-yl)(phenyl)methanol in green chemistry and biocatalysis. This work showcases the efficient synthesis of structurally related compounds using environmentally friendly methods (Chen et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .

properties

IUPAC Name

(3,5-dichloropyridin-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIZKAWIZEYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=NC=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloropyridin-4-YL)(phenyl)methanol

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